N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbenzamide
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Overview
Description
“N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbenzamide” is a small molecule that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated for their antidepressant and anticonvulsant activities .Molecular Structure Analysis
The molecular structure of this compound includes a 3,4-dihydroisoquinoline-2(1H)-ylsulfonyl group attached to a benzamide group . The molecular weight is approximately 436.48 .Scientific Research Applications
- THIQ-based compounds exhibit antimicrobial properties against various infective pathogens. Researchers have explored the potential of these compounds as novel agents to combat bacterial, fungal, and viral infections .
- Some THIQ derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory pathways. These compounds may find applications in managing chronic inflammatory diseases .
- Researchers have investigated THIQ analogs for their anticancer properties. These compounds may interfere with cancer cell proliferation, angiogenesis, and metastasis .
- Although not directly related to the mentioned compound, indole derivatives (which share structural similarities with THIQs) have been studied as anti-HIV agents. Molecular docking studies have revealed their potential to inhibit HIV-1 .
- Scientists have developed synthetic strategies to construct the THIQ core scaffold. The Pictet–Spengler reaction, for instance, yields THIQs from phenylethylamine and aldehydes or dimethoxymethane. Understanding these synthetic routes is crucial for designing novel analogs .
Antimicrobial Activity
Anti-Inflammatory Properties
Anticancer Potential
Anti-HIV Activity
Synthetic Strategies and Core Scaffold Construction
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,3,4-tetrahydroisoquinoline (thiq) analogs, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq analogs are known to interact with their targets in a way that results in a variety of biological activities . The sulfonamide group in the compound could provide the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
Thiq analogs are known to affect various biochemical pathways related to infective pathogens and neurodegenerative disorders .
Result of Action
Thiq analogs are known to exert diverse biological activities, suggesting that this compound may have similar effects .
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-5-4-8-17(13-15)19(22)20-10-12-25(23,24)21-11-9-16-6-2-3-7-18(16)14-21/h2-8,13H,9-12,14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPJAFQTTKWNHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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